molecular formula C12H18N4O B2940769 1-cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1795084-21-7

1-cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B2940769
CAS No.: 1795084-21-7
M. Wt: 234.303
InChI Key: UPKFAUPRYOOLDW-UHFFFAOYSA-N
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Description

1-cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound that features a cyclobutanecarbonyl group attached to a piperidine ring, which is further substituted with a 1H-1,2,3-triazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields .

    Step 1: Synthesis of the azide precursor.

    Step 2: Cycloaddition reaction.

    Step 3: Introduction of the cyclobutanecarbonyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to modify the functional groups attached to the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield various oxidized triazole derivatives, while substitution reactions can introduce different functional groups onto the triazole ring.

Scientific Research Applications

1-cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine is unique due to the presence of the cyclobutanecarbonyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and interaction with molecular targets, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

cyclobutyl-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c17-12(10-2-1-3-10)15-7-4-11(5-8-15)16-9-6-13-14-16/h6,9-11H,1-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKFAUPRYOOLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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